ノトギニンセンoside R1

説明

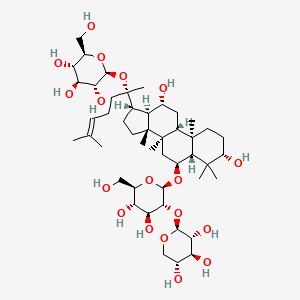

ノトギンセノサイド R1 は、伝統的な中国薬草であるPanax notoginsengの根から単離されたサポニン化合物です。 この化合物は、抗炎症、抗酸化、心保護効果など、多様な薬理作用で知られています 。近年、さまざまな疾患における治療の可能性から、注目を集めています。

科学的研究の応用

化学: Panax notoginseng 製品の品質管理において、基準化合物として使用されます。

生物学: 研究によると、ノトギンセノサイド R1 は、幹細胞の増殖と分化を促進し、再生医療において価値があります.

作用機序

ノトギンセノサイド R1 は、複数の分子経路を通じてその効果を発揮します。

抗炎症: 核因子-κB (NF-κB) とマイトジェン活性化プロテインキナーゼ (MAPK) シグナル伝達経路の活性化を阻害し、プロ炎症性サイトカインの産生を抑制します

抗酸化: 核因子赤血球系2関連因子2 (Nrf2) とヘムオキシゲナーゼ-1 (HO-1) の発現を上昇させ、細胞の抗酸化防御システムを強化します.

心保護: トランスフォーミング成長因子-β活性化キナーゼ1 (TAK1)、c-Jun N末端キナーゼ (JNK)、p38 のリン酸化を抑制し、心筋細胞のアポトーシスを抑制します.

6. 類似化合物の比較

ノトギンセノサイド R1 は、しばしばPanax notoginsengから単離された他のサポニン、例えば、ギンセノサイド Rb1、ギンセノサイド Rg1、ギンセノサイド Rd と比較されます。 これらの化合物は、類似の構造と薬理作用を共有していますが、ノトギンセノサイド R1 は、その特定のグリコシド結合と独特の生物学的効果のためにユニークです .

類似化合物:

- ギンセノサイド Rb1

- ギンセノサイド Rg1

- ギンセノサイド Rd

ノトギンセノサイド R1 は、その強力な抗炎症作用と心保護作用で際立っており、さらなる研究と治療開発のための有望な候補となっています。

生化学分析

Biochemical Properties

Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Notoginsenoside R1 has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

Notoginsenoside R1 exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, Notoginsenoside R1 enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.

Molecular Mechanism

The molecular mechanism of Notoginsenoside R1 involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, Notoginsenoside R1 regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notoginsenoside R1 have been observed to change over time. For instance, in a study on colitis mice, Notoginsenoside R1 administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of Notoginsenoside R1 vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, Notoginsenoside R1 intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Notoginsenoside R1 is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of Notoginsenoside R1 within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, Notoginsenoside R1 was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.

Subcellular Localization

Notoginsenoside R1’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, Notoginsenoside R1 facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.

準備方法

合成経路と反応条件: ノトギンセノサイド R1 の調製には、抽出、精製、化学合成など、いくつかのステップが含まれます。抽出プロセスでは、通常、エタノールやメタノールなどの溶媒を使用して、植物材料から化合物を単離します。精製は、高速液体クロマトグラフィー(HPLC)などの技術によって行われます。

工業生産方法: 工業的な設定では、ノトギンセノサイド R1 は、発酵や酵素的生体変換などのバイオテクノロジー方法を使用して生産できます。 これらの方法は、従来の抽出技術と比較して、より高い収量と純度を提供します .

化学反応の分析

反応の種類: ノトギンセノサイド R1 は、酸化、還元、加水分解など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾して、その薬理作用を強化するために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

加水分解: 酸性または塩基性条件は、加水分解を引き起こし、化合物中のグリコシド結合の分解につながります。

生成される主な生成物: これらの反応から生成される主な生成物には、ノトギンセノサイド R1 のさまざまな誘導体が含まれ、これらは異なる薬理作用を示す可能性があります .

類似化合物との比較

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rd

Notoginsenoside R1 stands out for its potent anti-inflammatory and cardioprotective properties, making it a promising candidate for further research and therapeutic development.

生物活性

Notoginsenoside R1 (NG-R1) is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse pharmacological effects, particularly in the realms of cardiovascular protection, neuroprotection, anti-inflammatory actions, and metabolic regulation. This article synthesizes current research findings regarding the biological activities of NG-R1, supported by data tables and case studies.

Pharmacological Actions

The biological activities of Notoginsenoside R1 can be categorized into several key areas:

- Cardiovascular Protection

- Neuroprotection

- Anti-Diabetic Effects

- Anti-Inflammatory Effects

- Bone Metabolism Regulation

Cardiovascular Protection

NG-R1 has shown significant efficacy in protecting against ischemia-reperfusion (I/R) injury, which is critical in conditions such as myocardial infarction and stroke. A systematic review highlighted that NG-R1 reduces myocardial infarct size and cerebral infarction volume while improving renal function post-I/R injury through mechanisms including antioxidant activity and anti-apoptotic effects .

Table 1: Effects of NG-R1 on Cardiovascular Health

| Study | Model | Outcome | Mechanism |

|---|---|---|---|

| Zhang et al. (2019) | Myocardial I/R injury | Reduced infarct size | Antioxidant and anti-inflammatory effects |

| Li et al. (2020) | Cerebral I/R injury | Decreased neurologic deficit score | Inhibition of NF-κB and MAPK pathways |

| Wang et al. (2020) | Renal I/R injury | Lower serum creatinine levels | Promotion of angiogenesis |

Neuroprotection

Research indicates that NG-R1 possesses neuroprotective properties, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases like Alzheimer's. It modulates various signaling pathways, including the Akt/Nrf2 pathway, to inhibit oxidative stress and apoptosis .

Table 2: Neuroprotective Mechanisms of NG-R1

| Condition | Mechanism | Key Findings |

|---|---|---|

| Alzheimer's Disease | Inhibition of Aβ aggregation | Reduces excitotoxicity via NMDAR modulation |

| Traumatic Brain Injury | ERK signaling pathway inhibition | Decreases pro-inflammatory cytokines post-injury |

| Ischemic Stroke | Estrogen-like effects | Activates ATF6/Akt signaling pathway |

Metabolic Regulation

NG-R1 has been implicated in metabolic processes, particularly in the context of diabetes. Studies suggest that it enhances insulin sensitivity and regulates lipid metabolism, contributing to its anti-diabetic effects .

Case Studies

Several preclinical studies have demonstrated the therapeutic potential of NG-R1:

- Ischemia-Reperfusion Injury : A meta-analysis involving 25 studies showed that NG-R1 significantly mitigated damage across multiple organ systems affected by I/R injury, indicating its broad protective capabilities .

- Neuroprotective Effects in TBI : In a rat model, NG-R1 treatment improved outcomes by reducing neuronal apoptosis and inflammation following controlled cortical impact .

- Cardiovascular Health : In a mouse model of vascular injury, systemic administration of NG-R1 reduced neointimal hyperplasia significantly, showcasing its potential in treating vascular diseases .

特性

IUPAC Name |

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWNQMSUYAGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80418-24-2 | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。